molecular formula C30H34N4O6S B613534 Fmoc-D-Arg(Mts)-OH CAS No. 268204-88-2

Fmoc-D-Arg(Mts)-OH

Cat. No. B613534
M. Wt: 578.69
InChI Key: JHMUQIZIPLJEHW-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-D-Arg(Mts)-OH” is a modified amino acid used in peptide synthesis. The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis1. The “D-Arg(Mts)” part refers to the D-enantiomer of the amino acid arginine, with a Mts (methanesulfonyl) protective group2.



Synthesis Analysis

The synthesis of “Fmoc-D-Arg(Mts)-OH” typically involves the use of Fmoc-Cl or Fmoc-OSu as a reagent for Fmoc-group protection in solid-phase peptide synthesis (SPPS). The Fmoc-group is removed using secondary amines, such as piperidine3. The use of 4-methyl-piperidine has been shown to be superior to all tested reagents in terms of the desired product yields3.



Molecular Structure Analysis

The molecular structure of “Fmoc-D-Arg(Mts)-OH” is characterized by the presence of the Fmoc group, which is known for its hydrophobicity and aromaticity. These properties promote the hydrophobic and π-π stacking interactions of the fluorenyl rings1.



Chemical Reactions Analysis

“Fmoc-D-Arg(Mts)-OH” participates in various chemical reactions during peptide synthesis. The Fmoc group is removed under basic conditions, often using piperidine or other secondary amines1. The Mts group can also be removed under specific conditions to reveal the functional group of the amino acid3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-Arg(Mts)-OH” are largely determined by the Fmoc and Mts groups. The Fmoc group imparts hydrophobicity and aromaticity to the molecule, while the Mts group can influence the reactivity of the amino acid1.


Scientific Research Applications

Peptide Synthesis and Hydrogel Formation

Fmoc-protected amino acids, including those similar to Fmoc-D-Arg(Mts)-OH, are integral in the synthesis of peptides and the formation of hydrogels. These compounds are used to create self-assembling materials that mimic the extracellular matrix, facilitating cell culture applications. For instance, multicomponent dipeptide hydrogels, which include Fmoc-protected amino acids, have been shown to support the viability and growth of NIH 3T3 fibroblast cells by mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015).

Antibacterial and Anti-inflammatory Applications

The advancement of peptide- and amino-acid-based nanotechnology has led to the development of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. Research has demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-protected amino acids, highlighting their potential in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Challenges in Peptide Synthesis

The incorporation of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) presents specific challenges, such as poor coupling efficiency and the need for careful selection of orthogonal protecting groups to ensure successful peptide chain assembly. For example, Fmoc-Dab(Mtt)-OH has shown abnormally poor coupling efficiency in SPPS, which highlights the importance of selecting appropriate coupling reagents and protocols to achieve complete incorporation of Fmoc-protected amino acids (Lam et al., 2022).

Safety And Hazards

“Fmoc-D-Arg(Mts)-OH” should be handled with care. Avoid dust formation and inhalation. Use personal protective equipment and ensure adequate ventilation. Avoid contact with skin and eyes4.


Future Directions

The use of “Fmoc-D-Arg(Mts)-OH” and similar compounds in peptide synthesis is a well-established field with numerous applications. However, there are still questions and challenges that need to be addressed, such as improving the efficiency of the synthesis process and reducing the formation of by-products1.


properties

IUPAC Name

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Mts)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.